molecular formula C17H17N3O3S2 B10994610 ethyl 2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10994610
M. Wt: 375.5 g/mol
InChI Key: NFTPUKXXYPFTOB-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a combination of pyrrole, thiazole, and thiophene rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[3-(1H-INDOL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE
  • ETHYL 2-{[3-(1H-IMIDAZOL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE

Uniqueness

ETHYL 2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl 2-[(3-pyrrol-1-yl-3-thiophen-3-ylpropanoyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H17N3O3S2/c1-2-23-16(22)13-11-25-17(18-13)19-15(21)9-14(12-5-8-24-10-12)20-6-3-4-7-20/h3-8,10-11,14H,2,9H2,1H3,(H,18,19,21)

InChI Key

NFTPUKXXYPFTOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3

Origin of Product

United States

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